1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone
CAS No.: 15485-70-8
Cat. No.: VC21031605
Molecular Formula: C14H11FO3
Molecular Weight: 246.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15485-70-8 |
---|---|
Molecular Formula | C14H11FO3 |
Molecular Weight | 246.23 g/mol |
IUPAC Name | 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone |
Standard InChI | InChI=1S/C14H11FO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2 |
Standard InChI Key | CXBCJNQNUZOTQH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)F |
Canonical SMILES | C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)F |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone features a molecular structure consisting of two aromatic rings connected by an ethanone bridge. The compound has a molecular formula of C14H11FO3 and a molecular weight of 246.23 g/mol . The structure includes a 2,4-dihydroxyphenyl group and a 4-fluorophenyl group, with the former containing two hydroxyl groups at positions 2 and 4 of the aromatic ring . The presence of these functional groups significantly influences the compound's chemical behavior and applications. The fluorine atom at the para position of the second phenyl ring contributes to the compound's unique properties and reactivity patterns.
Physical Properties
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone exhibits several notable physical properties that are relevant to its applications and handling. The compound has a reported density of approximately 1.347 g/cm³, making it slightly denser than water . Its boiling point is reported to be 434.1°C at 760 mmHg, indicating high thermal stability . The melting point of the compound falls within the range of 144-145°C, which is important information for purification procedures and quality control . These physical parameters are essential considerations for researchers and manufacturers working with this compound.
Additional physical properties include a flash point of 216.3°C, suggesting low flammability risk under normal handling conditions . The compound has a predicted LogP value of 2.66230, indicating moderate lipophilicity, which has implications for its solubility in various solvents and its behavior in biological systems . The compound's exact mass is reported as 246.06900, which is valuable information for analytical identification using mass spectrometry . These physical characteristics collectively determine the compound's behavior in different environments and influence its suitability for various applications.
Chemical Properties
The chemical properties of 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone are largely determined by its functional groups and their arrangement within the molecular structure. The presence of two hydroxyl groups on one aromatic ring confers antioxidant properties, making the compound capable of scavenging free radicals and reducing oxidative stress in biological systems . These hydroxyl groups can also participate in hydrogen bonding, affecting the compound's solubility and interactions with other molecules. The phenolic nature of these groups also means they can undergo oxidation reactions, potentially forming quinones under appropriate conditions.
Synthesis Methods
Laboratory Synthesis
Several laboratory methods have been developed for the synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, with varying yields and conditions. One established approach involves the reaction of resorcinol (1,3-dihydroxybenzene) with 4-fluorophenylacetic acid in the presence of appropriate reagents and catalysts . This method typically utilizes boron trifluoride diethyl etherate as a Lewis acid catalyst and requires temperatures around 80°C under inert atmosphere conditions. The reported yield for this synthetic route is approximately 92%, making it an efficient approach for laboratory-scale production .
Another synthetic method involves the Hoesch reaction, which uses p-fluorophenylacetonitrile and resorcinol as starting materials . This reaction pathway represents an alternative approach that may be preferred under certain circumstances, depending on reagent availability and specific requirements of the synthesis. The purification of the final product typically involves techniques such as recrystallization or column chromatography to achieve high purity levels necessary for research and pharmaceutical applications. These laboratory synthesis methods provide researchers with practical approaches to producing 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone for various investigational purposes.
Applications and Research
Pharmaceutical Applications
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone has found significant applications in pharmaceutical research, primarily as a key intermediate in the synthesis of various bioactive compounds. The compound serves as an important precursor in the development of anti-inflammatory and analgesic medications, where its structural features can be modified or incorporated into more complex molecular frameworks to enhance drug efficacy and safety profiles . The presence of the dihydroxyphenyl group and the fluorophenyl moiety provides opportunities for structure-activity relationship studies, enabling medicinal chemists to optimize pharmacological properties of potential drug candidates.
Research in pharmaceutical applications has also explored the potential of this compound and its derivatives in developing treatments for various health conditions beyond inflammation and pain. The compound's ability to be incorporated into diverse molecular scaffolds makes it a versatile building block in drug discovery programs. Additionally, the fluorine substituent, a common feature in many successful pharmaceuticals, can improve metabolic stability and modify the electronic properties of drug molecules, potentially enhancing their binding affinity to specific biological targets. These pharmaceutical applications highlight the compound's value in medicinal chemistry and drug development efforts aimed at addressing unmet medical needs.
Antioxidant Research
The antioxidant properties of 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone have attracted considerable interest in research focused on mitigating oxidative stress in biological systems. Oxidative stress, characterized by an imbalance between free radical production and antioxidant defenses, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer . The dihydroxyphenyl group in the compound's structure enables it to scavenge reactive oxygen species and free radicals, potentially reducing oxidative damage to cellular components such as proteins, lipids, and DNA.
Research in this area involves evaluating the compound's antioxidant capacity through various assays, including DPPH radical scavenging, ABTS cation radical decolorization, and oxygen radical absorbance capacity (ORAC) tests. Studies may also investigate the compound's ability to protect cellular systems from oxidative damage induced by various stressors. The insights gained from such research contribute to the development of novel antioxidant-based therapeutic strategies for conditions where oxidative stress plays a significant role. This application underscores the compound's relevance in biomedical research aimed at understanding and addressing fundamental mechanisms of disease progression.
Material Science Applications
In material science, 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone contributes to the development of advanced materials with enhanced properties. The compound is utilized in the formulation of polymers and coatings that exhibit improved thermal stability and chemical resistance . The dihydroxyphenyl group can participate in cross-linking reactions, leading to the formation of complex polymer networks with desirable mechanical and thermal characteristics. These properties make the resulting materials suitable for applications requiring durability and resistance to degradation under challenging environmental conditions.
The incorporation of this compound into polymer matrices can also impart specific functional properties, such as increased hydrophobicity, optical properties, or surface reactivity. Research in this area focuses on optimizing material compositions and processing methods to achieve desired performance characteristics for targeted applications. These applications may include protective coatings, specialty adhesives, or functional polymers for electronic devices. The continuing exploration of the compound's utility in material science expands its potential impact beyond biomedical applications to include technological and industrial innovations that address contemporary challenges in materials engineering.
Biochemical Applications
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone is employed in biochemical assays to investigate enzyme activity and inhibition, providing valuable insights into metabolic pathways and potential therapeutic targets . The compound's structure allows it to interact with specific enzymes, either as a substrate analog or as an inhibitor, enabling researchers to probe biochemical mechanisms relevant to various physiological and pathological processes. These investigations contribute to the fundamental understanding of cellular biochemistry and may identify new targets for therapeutic intervention.
Biochemical applications also include the use of this compound as a tool for studying protein-ligand interactions, signal transduction pathways, and cellular responses to chemical stimuli. The fluorine atom in the molecule can serve as a probe in nuclear magnetic resonance (NMR) studies, offering additional experimental capabilities for studying molecular interactions in biological systems. The compound's moderate lipophilicity, as indicated by its LogP value, influences its behavior in biochemical assays, affecting parameters such as solubility, membrane permeability, and protein binding. These biochemical applications demonstrate the compound's utility as a research tool in life sciences, contributing to advances in our understanding of biological systems at the molecular level.
Research Findings
Property | Value | Reference |
---|---|---|
Molecular Weight | 246.23 g/mol | |
Density | 1.347 g/cm³ | |
Boiling Point | 434.1°C at 760 mmHg | |
Melting Point | 144-145°C | |
Flash Point | 216.3°C | |
LogP | 2.66230 | |
Synthesis Yield | 92% (with BF₃·Et₂O at 80°C) |
In the area of applications, research has documented the compound's efficacy in pharmaceutical synthesis, particularly as a precursor for anti-inflammatory agents . Studies have investigated structure-activity relationships of the compound and its derivatives, identifying structural features that correlate with specific biological activities. Research focused on antioxidant properties has quantified the compound's free radical scavenging capacity and its potential to protect biological systems from oxidative damage. These findings collectively enhance our understanding of the compound's value in various scientific and industrial contexts and suggest promising directions for future investigations.
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